Scientific Field: Organic Chemistry
Summary of the Application: 1,4-Bis(decyloxy)benzene is used as an intermediate in the synthesis of aromatic polyazomethines . Aromatic polyazomethines are a class of polymers known for their high thermal stability and strong intermolecular forces .
Results or Outcomes: It is mentioned that the use of 1,4-bis(decyloxy)benzene leads to improved stability of the resulting aromatic polyazomethines .
Scientific Field: Polymer Chemistry
Summary of the Application: 1,4-Bis(decyloxy)benzene is used as a monomer in the synthesis of siloxane-based side-chain liquid crystal elastomers . These elastomers combine the orientation properties of liquid crystals with the elasticity of polymer networks, creating a hybrid material .
Methods of Application or Experimental Procedures: The elastomers are synthesized using a mesogenic monomer, allyl 4-((4-(decyloxy)benzoyl)oxy)benzoate, and different cross-linkers through a hydrosilylation reaction . The reaction is facilitated by a platinum catalyst .
Results or Outcomes: The elastomers containing an alkyl- and azo-based cross-linker displayed better properties compared to the other two having a phenyl- and biphenyl-based cross-linker respectively . The thermal stability, photophysical properties, swelling behavior, and actuation properties of the elastomers were examined .
Scientific Field: Material Science
Summary of the Application: 1,4-Bis(decyloxy)benzene, when synthesized into 1,4-bis(alkynyl)benzenes, are promising candidates for use in electroluminescent materials .
1,4-Bis(decyloxy)benzene consists of a benzene ring (six-membered carbon ring) with two decyl (ten-carbon chain) groups attached at the 1st and 4th positions. This structure presents key features:
C6H4Br2 + 2 C10H21OH + 2 KOH -> (C10H21O)2C6H4 + 2 KBr + 2 H2O (Equation 1)
Currently, there's no documented information on the specific mechanism of action of 1,4-Bis(decyloxy)benzene in biological systems.